1'-Hydroxy Bilastine: Comprehensive Physical, Chemical, and Analytical Profiling of a Critical Bilastine Impurity
1'-Hydroxy Bilastine: Comprehensive Physical, Chemical, and Analytical Profiling of a Critical Bilastine Impurity
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper
Executive Summary
Bilastine is a highly selective, second-generation non-sedating H1-receptor antagonist widely prescribed for the symptomatic treatment of allergic rhinoconjunctivitis and chronic urticaria[1]. As with all active pharmaceutical ingredients (APIs), the safety and efficacy of Bilastine are intrinsically tied to its purity profile. During synthesis, formulation, and storage, Bilastine is susceptible to degradation, necessitating rigorous impurity profiling in accordance with International Council for Harmonisation (ICH) guidelines[2].
Among its known degradation products, 1'-Hydroxy Bilastine (CAS: 1638785-23-5) stands out as a critical oxidative impurity[3]. This whitepaper provides an in-depth technical analysis of the physical and chemical properties of 1'-Hydroxy Bilastine, elucidates its mechanistic pathways of formation, and outlines self-validating analytical protocols for its isolation and quantification.
Physicochemical Profiling and Structural Causality
1'-Hydroxy Bilastine is chemically designated as 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-hydroxyethyl)phenyl)-2-methylpropanoic acid[4].
Structural Vulnerability: The parent Bilastine molecule features an ethyl linker connecting a phenyl ring to a piperidine ring. The carbon atom at the 1'-position of this linker is benzylic. Benzylic carbons are inherently susceptible to chemical transformation because any radical or carbocation formed at this position is highly stabilized by resonance from the adjacent aromatic ring. Consequently, this site acts as a thermodynamic sink for oxidative attacks, leading directly to the formation of 1'-Hydroxy Bilastine[5].
Table 1: Quantitative Physicochemical Properties
| Property | Specification / Value |
| CAS Number | 1638785-23-5[6] |
| Molecular Formula | C₂₈H₃₇N₃O₄[7] |
| Molecular Weight | 479.61 g/mol [8] |
| Predicted Boiling Point | 684.6 ± 55.0 °C[6] |
| Predicted Density | 1.21 ± 0.1 g/cm³[6] |
| Predicted pKa | 4.37 ± 0.10[6] |
| Appearance | White to off-white powder[9] |
Mechanistic Pathways of Formation
The generation of 1'-Hydroxy Bilastine primarily occurs via an oxidative degradation pathway. When Bilastine API is exposed to reactive oxygen species (ROS)—often introduced via peroxide impurities in excipients or environmental exposure during storage—a radical chain reaction is initiated[10].
-
Initiation: ROS abstracts a hydrogen atom from the vulnerable benzylic 1'-carbon.
-
Propagation: The resulting resonance-stabilized benzylic radical reacts with molecular oxygen or peroxide species to form a hydroperoxide intermediate.
-
Termination/Reduction: The hydroperoxide is subsequently reduced to the stable secondary alcohol, yielding 1'-Hydroxy Bilastine.
Fig 1: Oxidative degradation pathway of Bilastine forming 1'-Hydroxy Bilastine.
Analytical Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The forced degradation protocol guarantees the generation of the target impurity, while the orthogonal detection methods (PDA and MS) ensure that the quantified peak is structurally homogeneous and accurately identified.
Protocol 1: Forced Oxidative Degradation & Isolation
Causality Check: Hydrogen peroxide ( H2O2 ) is utilized as the stressor because it reliably mimics long-term oxidative degradation by generating hydroxyl radicals under thermal stress[11].
Step-by-Step Methodology:
-
Stock Preparation: Accurately weigh 10 mg of Bilastine API reference standard and dissolve it in 10 mL of a Methanol:Water (50:50 v/v) diluent to achieve a 1 mg/mL concentration.
-
Stress Induction: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Add 1.0 mL of 20% v/v H2O2 [11].
-
Thermal Catalysis: Seal the flask and incubate in a precision water bath at 60 °C for exactly 30 minutes. The thermal energy overcomes the activation barrier for benzylic hydrogen abstraction.
-
Quenching & Dilution: Remove the flask and immediately cool it in an ice bath to halt the reaction. Dilute the mixture to the 10 mL mark with the mobile phase to achieve a nominal API concentration of 100 µg/mL.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter prior to injection.
Protocol 2: RP-HPLC-PDA and LC-MS/MS Quantification
Causality Check: A C18 column is selected due to its high hydrophobicity, which effectively retains the non-polar regions of Bilastine. The pH of the mobile phase is maintained at 5.5 to ensure the carboxylic acid moiety (pKa ~4.37) is ionized, preventing peak tailing while allowing the more polar 1'-Hydroxy Bilastine to elute slightly earlier than the parent API[10].
Table 2: Chromatographic Method Parameters
| Parameter | Specification |
| Stationary Phase | Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)[10] |
| Mobile Phase | Acetonitrile : 10 mM Phosphate Buffer (pH 5.5) [30:70 v/v][10] |
| Flow Rate | 1.0 mL/min (Isocratic elution)[10] |
| Detection (PDA) | 224 nm (optimal for benzimidazole chromophore)[1] |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Self-Validation via LC-MS/MS: To validate that the peak eluting prior to Bilastine is exclusively 1'-Hydroxy Bilastine, the eluent is subjected to Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. The parent Bilastine yields an [M+H]+ ion at m/z 464.3. The target impurity must yield an [M+H]+ ion at m/z 480.3, confirming the +16 Da mass shift indicative of a single oxygen insertion[12].
Fig 2: Self-validating analytical workflow for isolating and identifying the impurity.
Regulatory and Toxicological Implications
Under ICH Q3A(R2) and Q3B(R2) guidelines, any impurity present in a new drug substance at a level greater than the reporting threshold (typically 0.05%) must be identified, and those exceeding the qualification threshold (typically 0.15% or 1.0 mg per day) must undergo toxicological assessment[2].
Because 1'-Hydroxy Bilastine is a direct oxidative degradation product, its presence serves as a primary stability-indicating marker[11]. Pharmaceutical manufacturers must utilize certified reference standards of 1'-Hydroxy Bilastine during the Analytical Method Validation (AMV) process to prove that their chromatographic methods are capable of resolving this impurity from the main API peak, ensuring the long-term safety and efficacy of the commercial drug product[4].
References
- ChemicalBook - 1'-Hydroxy Bilastine Chemical Properties, Uses, Production. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnu1aMFksoUAJB3h5Vq_wKJLAVl_Hjii0lUdZcLsIgINLimkLm--1Ox_z6CMt13PswhD4xl2b5Svgdxs0Qqts1-2yDuBbRweU4kCMcd0U98N3VHns3IQEMwH8nK-1ezg7zDjA1Ob1xxMJOonNxsUuYUIAM66JOczpA7pWtm5aZ1gc=]
- ChemicalBook - 1'-Hydroxy Bilastine CAS#: 1638785-23-5. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG4QvTETAoeZeq3p0a93r4g_1pI4IUltUuI2g5WBG68ujtPAVMoUOyO91kJ7sYR0PySP6AsHceNB8_ednSIlBeQUToqrLG5QPMI6DuiLl3AjXshOlrMwAkmHxCBKfs0GdmTfdDAhJq8pfiAVs4r8B7jVEf0MfjbN7LBSyPbP8uFw==]
- SynZeal - 1'-Hydroxy Bilastine | CAS 1638785-23-5. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLNMCOVNuw9-OfJGLSejwqVATZNfX5X5feaOtCzJaEXCqUJpPN7GVsb2WclU-9PtAK37DsTW72sgtEv1fA-vXpT9Gcn9jMt0njPLIvpXo2mAVXHYJcVB4IjeJB-1JBVCGvIUU7m2Lb2Rg=]
- Clearsynth - 1'-Hydroxy Bilastine | CAS No. 1638785-23-5. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP5A4C45dTZ9eUI6bqvgpf_t6CqYzWTbeg3W-lTQVqHyf8IpU9lhVIS6ib0ppm4t3PAO4bn5C77y7uOuqK28eT2kpxHlUinWffOgKY60-zAgzrDpcVygOgNZ56jTph6UQE_qbtW0C2-yNpaerHHg==]
- Pharmaffiliates - CAS No : 1638785-23-5 | Product Name : 1'-Hydroxy Bilastine. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG90z0N-XgtNdIbh6ypm26LVsWHW1fwphkitmz_ALTFdpacN0nBxZ3R5uHQsVRq3mN0fJuVhEXmwi0P-BXWhgWG7AJIAhw9LGMjPJbebkc8Pv-2fItsDTXbF4eh772x_EWgwjtYsjhhwuA8x5bZX-O4v-FzVvIjDLe_BHx1zamAM-iiUF0GgyOIMPUcoqo=]
- SynThink - Bilastine EP Impurities and Related Compounds. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDMDOvG4YhmWWMlSprFFtJ_R0AaxzsYzD0gltSnyx7ZxDW5RkL1dq14kRvaGMJAOBidh7A2F0z-ziKagQO3Gp-7dBbgzhJmXfwsZsN5HWvN7X-Dp_LwPOgqonyDYwCgmzbTLt_2IQAP4onZCO0G8WzKzZu8_5b1ic1zfonlbo=]
- ResearchGate - Identification and synthesis of potential impurities of bilastine drug substance. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8HIrOXf0pALJmBluWTtDbBkmBr15EK0fBxC3XLB1M2fhylHEQj3zaZRcRCjtta3zyYU3RdgYK1WlxzUWamykpFMmUvXTGnqcln_LbfL2JKqGfZICjc3Y8S7fILnELOkH816Ud390kd_wbR9sqJg8chA7NE6bYepuG3R7wyf1ibvhjyxajs9wZcyBPMedl-PxNvJkJ02RsJbwGda8O3IschbEqunDVv-JJxCOql2xPhqH8YL0YZ6CkkVQzKH5y]
- ResearchGate - Degradation kinetics of Bilastine determined by RP-HPLC method and identification of its degradation product in oxidative condition. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJVn2x9B2NJo1ROlTKGWMqQg7_6ZPF7Uqn72wepcScAK5trobVdAtv46Bk62Ushw20KkWMEWplHOzSNnWxUXSmPOUetsA86QRDM7voSeq3YcDxb6I1gZfXfxUkwT1k5IkPsdScTQ_1gLNZckM3HLywB__fGOH7iRuaDcUPTPvvTq_ZAsiptSmiUSiCC3WYotVZQFuLxcLC9WSfHon4AbLgsLCWlpB3T2S30MgAIvw7Dn8s_Xsu2EctCyXQuxAg091JbC1d0qPKcaWpVcZXavFeahErMJqGEvSNRSM_KSFNsnjnJahB3rUc3TQEN1sIc1YH]
- ResearchGate - Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxx7-d5UsI769gV8KfHCo7wyIuYw8smhzDBmW5zw84koDUZQ2zmw0j-TJTFuMXckTLxY3ls8pf10eK11-T8uh5INgbA6m77dHWJxPdfkwnRAh9CilNWx0kmF8ameEo5NWuC1GD3tkD0Y2fvzWYQFL9vQsXTCgnmRr2QHBD4ZjthuCHEhYhsqkv1iHpVI7HeX3rqpKuNLbL7V-r92StKAdz2pPv1MUpg4LDvYqFp0umP4lobWGNcNO7oUxdHgHzQw8Hn6kDuHtY-M3O5jtn0XPfT6ezBFF2jA2_RqEgGu0qozQn6Iv0EflzZcTu1zEfQOV0rlFpJ0Mk6vOHDmBhnUFLjZ9PSgtP3IpUaQ==]
- Asianpubs - A New HPLC Stability Indicating Method and Validation for Simultaneous Quantitation of Bilastine and Montelukast Sodium. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-9e1wRSb735DsKGSNHk3L_FFz4fFBn0omrHraihNk6VGCt6uPc77EAkz6B1gUGJayghWa6h9DlQp2aM3doIvhscfHRHS3Pq6OvB2D6HtRTrms9cvvoW7GGuUEkW76EvhlSeeicKEKs02GjB3KlKL1TyuBAxsj0aBP]
- Omchemlabs - 1'-Hydroxy Bilastine Methyl Ester | CAS No. 1638785-21-3. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9Ovqo8ugxBLdrENKwnXRvFVSB_mt7_AjQushEyC998Gau7i4A7NBDjjgHZlqpB3fti_owlGaQserv-y4iLPM_LizWXqVyMmIaQk_A9x6ZA05RnkgB2VWj3Ji2zKgc0CGlL47r6dvHLvU6G4DTSZDrY-RtaSN8EUmeAXzoIkrvCT_gBpoAOXRQndUXnA==]
Sources
- 1. researchgate.net [researchgate.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. 1'-Hydroxy Bilastine | 1638785-23-5 [chemicalbook.com]
- 4. 1’-Hydroxy Bilastine | 1638785-23-5 | SynZeal [synzeal.com]
- 5. omchemlabs.in [omchemlabs.in]
- 6. 1'-Hydroxy Bilastine CAS#: 1638785-23-5 [m.chemicalbook.com]
- 7. clearsynth.com [clearsynth.com]
- 8. clearsynth.com [clearsynth.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
